3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
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Overview
Description
3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a complex organic compound that features multiple boron-containing groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium catalysts to facilitate the cross-coupling of boronic acid derivatives with halogenated aromatic compounds under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura coupling process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve palladium catalysts and bases such as potassium carbonate.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with various functional groups depending on the starting materials.
Scientific Research Applications
3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Materials Science: Employed in the synthesis of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: Investigated for potential use in drug delivery systems and as a building block for bioactive molecules.
Catalysis: Utilized as a ligand in catalytic processes, enhancing the efficiency and selectivity of various reactions.
Mechanism of Action
The mechanism by which 3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole exerts its effects is largely dependent on its role in specific applications. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In catalysis, the boron-containing groups can coordinate with metal centers, facilitating various catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
What sets 3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole apart from similar compounds is its unique combination of boron-containing groups and a carbazole core. This structure imparts distinct electronic properties, making it particularly valuable in applications requiring efficient charge transport and light emission .
Properties
Molecular Formula |
C36H46B3NO6 |
---|---|
Molecular Weight |
621.2 g/mol |
IUPAC Name |
3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C36H46B3NO6/c1-31(2)32(3,4)42-37(41-31)23-13-17-26(18-14-23)40-29-19-15-24(38-43-33(5,6)34(7,8)44-38)21-27(29)28-22-25(16-20-30(28)40)39-45-35(9,10)36(11,12)46-39/h13-22H,1-12H3 |
InChI Key |
HXDABDWJMXQUTG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=C3C=CC(=C6)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
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